molecular formula C17H14N2S4 B14578451 3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione CAS No. 61588-27-0

3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione

Cat. No.: B14578451
CAS No.: 61588-27-0
M. Wt: 374.6 g/mol
InChI Key: OLYVGZCWCDWCQI-UHFFFAOYSA-N
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Description

3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds that consist of a benzene ring fused to a thiazole ring. This specific compound features two benzothiazole units connected via a propyl chain with a sulfanyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Interaction with Enzymes: It can inhibit or activate specific enzymes, affecting metabolic pathways.

    Binding to DNA/RNA: It may interact with genetic material, influencing gene expression and cellular functions.

    Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione stands out due to its dual benzothiazole units and the presence of a sulfanyl group, which confer unique chemical reactivity and biological activities. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

61588-27-0

Molecular Formula

C17H14N2S4

Molecular Weight

374.6 g/mol

IUPAC Name

3-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C17H14N2S4/c20-17-19(13-7-2-4-9-15(13)23-17)10-5-11-21-16-18-12-6-1-3-8-14(12)22-16/h1-4,6-9H,5,10-11H2

InChI Key

OLYVGZCWCDWCQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCN3C4=CC=CC=C4SC3=S

Origin of Product

United States

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